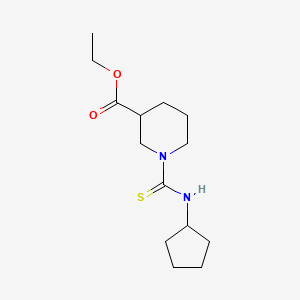![molecular formula C20H21N3O6S3 B4079084 N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)-4-{[(OXOLAN-2-YL)METHYL]SULFAMOYL}BENZAMIDE](/img/structure/B4079084.png)
N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)-4-{[(OXOLAN-2-YL)METHYL]SULFAMOYL}BENZAMIDE
描述
N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)-4-{[(OXOLAN-2-YL)METHYL]SULFAMOYL}BENZAMIDE is a complex organic compound that belongs to the class of benzothiazoles. This compound is characterized by the presence of a methanesulfonyl group attached to a benzothiazole ring, along with a sulfamoyl group linked to a benzamide structure. The unique combination of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various scientific research fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)-4-{[(OXOLAN-2-YL)METHYL]SULFAMOYL}BENZAMIDE typically involves multiple steps, starting with the preparation of the benzothiazole core. The methanesulfonyl group is introduced through sulfonation reactions, while the sulfamoyl group is added via sulfonamide formation. The oxolan-2-ylmethyl group is incorporated through alkylation reactions. Each step requires specific reagents and conditions, such as the use of strong acids or bases, controlled temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes to maximize yield and purity. Large-scale synthesis often employs continuous flow reactors, which allow for precise control over reaction conditions and efficient heat transfer. Additionally, purification techniques such as crystallization, distillation, and chromatography are used to isolate the desired product from reaction mixtures.
化学反应分析
Types of Reactions
N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)-4-{[(OXOLAN-2-YL)METHYL]SULFAMOYL}BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The benzothiazole ring can be reduced under specific conditions to yield dihydrobenzothiazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfamoyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanesulfonyl group yields sulfone derivatives, while reduction of the benzothiazole ring produces dihydrobenzothiazole compounds. Substitution reactions result in the formation of new compounds with different functional groups replacing the sulfamoyl group.
科学研究应用
N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)-4-{[(OXOLAN-2-YL)METHYL]SULFAMOYL}BENZAMIDE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)-4-{[(OXOLAN-2-YL)METHYL]SULFAMOYL}BENZAMIDE involves its interaction with specific molecular targets and pathways. The methanesulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. The benzothiazole ring can interact with DNA and RNA, affecting gene expression and protein synthesis. Additionally, the sulfamoyl group can mimic natural substrates of enzymes, leading to competitive inhibition.
相似化合物的比较
Similar Compounds
- N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)-3-(PROPAN-2-YLSULFANYL)-N-[(PYRIDIN-3-YL)METHYL]BENZAMIDE
- N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)-3-(2-METHYLPROPANAMIDO)BENZAMIDE
Uniqueness
Compared to similar compounds, N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)-4-{[(OXOLAN-2-YL)METHYL]SULFAMOYL}BENZAMIDE is unique due to the presence of the oxolan-2-ylmethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and stability, making it more suitable for certain applications in research and industry.
属性
IUPAC Name |
N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-4-(oxolan-2-ylmethylsulfamoyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O6S3/c1-31(25,26)16-8-9-17-18(11-16)30-20(22-17)23-19(24)13-4-6-15(7-5-13)32(27,28)21-12-14-3-2-10-29-14/h4-9,11,14,21H,2-3,10,12H2,1H3,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLBFFYQBBMTSGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)NCC4CCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O6S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(4-{[(Adamantanylethyl)amino]thioxomethyl}piperazinyl)ethan-1-ol](/img/structure/B4079011.png)
![N-[4-(4-benzylpiperazin-1-yl)phenyl]-2-nitrobenzamide](/img/structure/B4079019.png)
![N-[(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]furan-2-carboxamide](/img/structure/B4079022.png)
![N-{1-[5-({2-[(4-bromo-2,3-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]ethyl}-2-chlorobenzamide](/img/structure/B4079024.png)
![2-(3-methoxyphenoxy)-1-[(2-methyl-1H-benzimidazol-1-yl)methyl]ethyl acetate](/img/structure/B4079026.png)
![4-{3-[(4-BENZYLPIPERIDIN-1-YL)SULFONYL]-4-METHYLPHENYL}-1,2-DIHYDROPHTHALAZIN-1-ONE](/img/structure/B4079036.png)
![1-(2,4-DIMETHYLPIPERIDIN-1-YL)-2-{[4-(TRIFLUOROMETHYL)-5H,6H-BENZO[H]QUINAZOLIN-2-YL]SULFANYL}ETHAN-1-ONE](/img/structure/B4079042.png)
![2-chloro-N-{1-[4-ethyl-5-({2-[(4-nitrophenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B4079050.png)
![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-bromo-4,5-dimethylphenyl)acetamide](/img/structure/B4079058.png)
![2-({5-BUTYL-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)-N-(5-PHENYL-6H-1,3,4-THIADIAZIN-2-YL)ACETAMIDE](/img/structure/B4079066.png)
![2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B4079091.png)
![N-benzyl-2-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}propanamide](/img/structure/B4079097.png)

